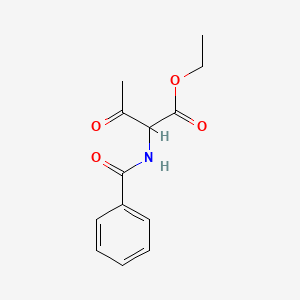
Ethyl 2-benzoylamino-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-benzoylamino-3-oxobutanoate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. It is primarily used in research and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 2-benzamido-3-oxobutanoate involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the reaction of ethyl 2-benzamido-3-oxobutanoate with phosphorus oxychloride under reflux for 1.5 hours. The reaction mixture is then cooled and concentrated under reduced pressure to yield a brown syrup, which is dissolved in dichloromethane. The solution is washed with water, saturated sodium carbonate, and brine, then dried over anhydrous sodium sulfate and concentrated to give ethyl 5-methyl-2-phenyloxazole-4-carboxylate as a brown oil with a 91% yield.
Industrial Production Methods
Industrial production methods for ethyl 2-benzamido-3-oxobutanoate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-benzoylamino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Ethyl 5-methyl-2-phenyloxazole-4-carboxylate.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-benzoylamino-3-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.
Industry: It is used in the synthesis of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-benzamido-3-oxobutanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the benzamido group.
Methyl 2-benzamido-3-oxobutanoate: Similar in structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxobutanoate: Similar in structure but lacks the benzamido group.
Uniqueness
Ethyl 2-benzoylamino-3-oxobutanoate is unique due to the presence of both the benzamido and oxobutanoate groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
ethyl 2-benzamido-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)11(9(2)15)14-12(16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
XGXOFKXQSDMAFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














